



A Technical Guide to 2-Chlorothieno[3,2-d]pyrimidin-4-amine

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Compound of Interest

2-Chlorothieno[3,2-d]pyrimidin-4amine

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Abstract: The thieno[3,2-d]pyrimidine scaffold is a purine isostere that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides a comprehensive overview of a key derivative, **2-Chlorothieno[3,2-d]pyrimidin-4-amine**, intended for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, known biological activities with a focus on antiproliferative and antimycobacterial potential, and associated mechanisms of action. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside crucial safety and handling information.

Chemical and Physical Properties

2-Chlorothieno[3,2-d]pyrimidin-4-amine is a solid organic compound that serves as a crucial intermediate and a scaffold for developing novel therapeutic agents. Its fundamental properties are summarized below.

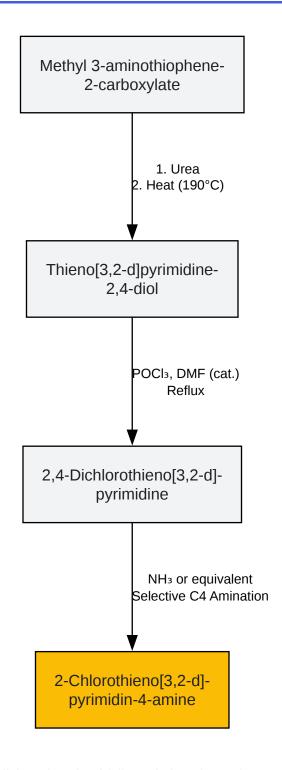


Property	Value	Reference
IUPAC Name	2-chlorothieno[3,2-d]pyrimidin- 4-amine	[1]
CAS Number	16234-40-5	[1][2]
Molecular Formula	C ₆ H ₄ CIN ₃ S [1][2]	
Molecular Weight	185.64 g/mol [1]	
Physical Form	Solid	[1]
Purity	≥95% (Commercially available)	[1][3]
InChI Key	XGASPHHTVSWLNM- [1][2] UHFFFAOYSA-N	
Canonical SMILES	C1=CSC2=C1N=C(N=C2N)CI	[2]
Predicted pKa	4.13 ± 0.40	[2]
Storage Conditions	2-8°C, Inert atmosphere, Keep in dark place	[1]

Synthesis and Manufacturing

The synthesis of **2-Chlorothieno[3,2-d]pyrimidin-4-amine** typically originates from methyl 3-aminothiophene-2-carboxylate. The process involves a cyclization to form the pyrimidine ring, followed by chlorination and selective amination. The C4 position of the 2,4-dichloro intermediate is more susceptible to nucleophilic attack than the C2 position, allowing for regioselective synthesis.





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General synthetic workflow for **2-Chlorothieno[3,2-d]pyrimidin-4-amine**.

Biological Activity and Therapeutic Potential

The thieno[3,2-d]pyrimidine core is a versatile scaffold, and its derivatives have demonstrated a wide spectrum of biological activities, including antiproliferative, antimycobacterial, anthelmintic,



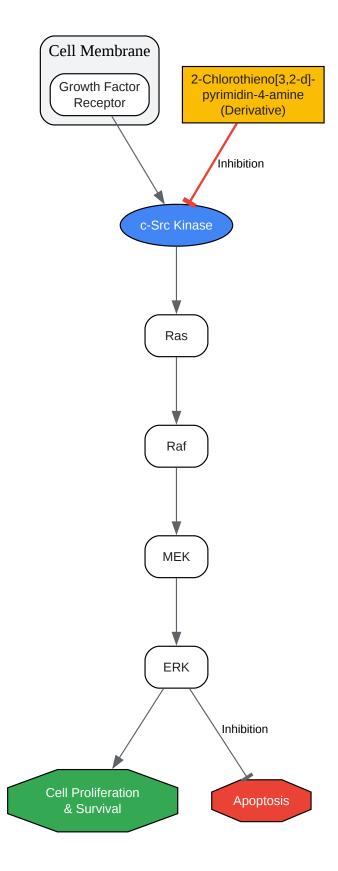
and antiplasmodial effects.[4][5][6][7]

Antiproliferative Activity

Derivatives of **2-Chlorothieno[3,2-d]pyrimidin-4-amine** have shown promising anticancer activity. Structure-activity relationship (SAR) studies indicate that the presence of a chlorine atom at the C4-position is crucial for this biological effect.[6]

Mechanism of Action: While the precise mechanism for the parent compound is not fully elucidated, molecular docking studies of a closely related derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, suggest a potential inhibitory action against human c-Src kinase (PDB: 3D15).[8][9] Inhibition of Src, a non-receptor tyrosine kinase, can disrupt downstream signaling pathways (e.g., Ras/Raf/MEK/ERK) that are critical for tumor cell proliferation and survival. Furthermore, halogenated thieno[3,2-d]pyrimidines have been shown to induce apoptosis in cancer cell lines.[6]





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Proposed mechanism of antiproliferative action via c-Src kinase inhibition.



Quantitative Data: Antiproliferative Activity of a Derivative

The following table summarizes the in vitro activity of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide.

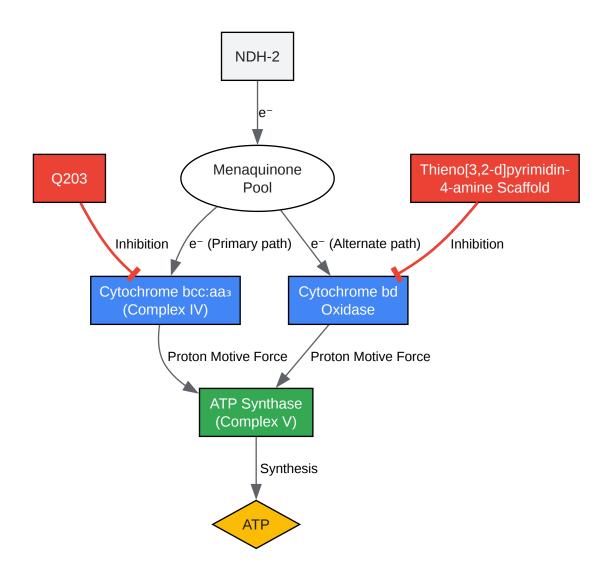
Cell Line	Cancer Type	IC50 (μM)	Reference
HT-29	Human Colon Cancer	1.76	[8][9]
A549	Human Lung Adenocarcinoma	1.98	[8][9]
MKN45	Human Gastric Cancer	2.32	[8][9]

Antimycobacterial Activity

The thieno[3,2-d]pyrimidin-4-amine scaffold has been identified as an inhibitor of Mycobacterium tuberculosis (Mtb).[4]

Mechanism of Action: These compounds target the oxidative phosphorylation pathway, which is essential for Mtb to produce ATP for growth.[4] Mtb has two terminal oxidases in its electron transport chain: Cytochrome bcc:aa³ (Complex IV) and Cytochrome bd oxidase (Cyt-bd). While Cyt-bcc:aa³ is the primary oxidase under normal conditions, Cyt-bd becomes essential for survival when the primary pathway is compromised. Thieno[3,2-d]pyrimidin-4-amines act as inhibitors of Cyt-bd.[4] This mechanism is particularly promising in combination therapies with agents that inhibit Cyt-bcc:aa³ (like the experimental drug Q203), as the dual blockade can lead to a collapse of cellular ATP production.[4]





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Inhibition of the M. tuberculosis electron transport chain.

Quantitative Data: Antimycobacterial Activity of Analogs

The table shows the activity of N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, a potent analog from a study on Cyt-bd inhibitors.[4] Activity is measured by ATP depletion in the presence of Q203, which confirms the Cyt-bd target.



Mycobacterial Strain	Description	ATP IC ₅₀ (μM) with Q203	Reference
M. bovis BCG	Vaccine Strain	6 - 18	[4]
M. tuberculosis H37Rv	Lab Strain	6 - 18	[4]
M. tuberculosis N0145	Clinical Isolate	6 - 18	[4]

Experimental Protocols

The following sections provide generalized protocols based on published literature for the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives.

Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine (Key Intermediate)

This two-step protocol is adapted from published methods.[10]

- Step 1: Synthesis of thieno[3,2-d]pyrimidine-2,4-diol.
 - A mixture of methyl 3-amino-2-thiophenecarboxylate (1.0 eq) and urea (5.0 eq) is heated at 190 °C for 2.5 hours.
 - The reaction progress is monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the mixture is cooled, and the solid residue is treated with water and filtered to yield the diol product.
- Step 2: Synthesis of 2,4-dichlorothieno[3,2-d]pyrimidine.
 - A mixture of thieno[3,2-d]pyrimidine-2,4-diol (1.0 eq), phosphorous oxychloride (POCl₃, ~10 vol), and a catalytic amount of N,N-Dimethylformamide (DMF) is heated at reflux for 12 hours.
 - The excess POCl₃ is removed under reduced pressure.



- The residue is carefully added to ice/water with vigorous stirring.
- The resulting precipitate is filtered, washed with water, and dried to yield 2,4-dichloro-thieno[3,2-d]pyrimidine as a solid.[10]

General Protocol for N4-Amination

This protocol describes a general base-promoted SNAr reaction.[4]

- In a sealed vial, dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq), the desired amine (1.0-1.1 eq), and a base such as K₂CO₃ or DIPEA (1.0-2.0 eq) in a suitable solvent (e.g., DMSO, 1,4-dioxane).
- To achieve selective substitution at the C4 position, the reaction is typically run at a controlled temperature (e.g., room temperature to 80°C), as the C4 position is more reactive.
- Heat the reaction mixture for 3-12 hours, monitoring by TLC.
- After cooling, concentrate the mixture to dryness.
- Dissolve the residue in an organic solvent like CH₂Cl₂ or EtOAc and wash sequentially with an aqueous acid solution (e.g., 5% acetic acid or 1M HCl), water, and brine.
- Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography or recrystallization.

In Vitro Antiproliferative Assay (MTT Assay)

- Seed human cancer cells (e.g., A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
- Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 μ M) in a serum-containing medium for 48-72 hours.
- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.



- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀
 value (the concentration of compound that inhibits cell growth by 50%) using non-linear
 regression analysis.

Safety and Handling

Based on available Safety Data Sheets (SDS), **2-Chlorothieno[3,2-d]pyrimidin-4-amine** is classified as hazardous.[1] Standard laboratory precautions should be strictly followed.

Hazard Type	GHS Classification and Statements
Pictogram	Exclamation Mark
Signal Word	Warning[1]
Hazard Statements	H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid dust formation and inhalation. Storage: Store in a tightly sealed container in a cool, dry, dark place (2-8°C) under an inert atmosphere.[1]

Conclusion



2-Chlorothieno[3,2-d]pyrimidin-4-amine is a valuable heterocyclic building block with significant potential for drug discovery. The thieno[3,2-d]pyrimidine scaffold, particularly when substituted at the C4 position, has demonstrated potent biological activities. The antiproliferative effects, potentially mediated through kinase inhibition, and the unique antimycobacterial mechanism targeting the Cyt-bd oxidase pathway, highlight its promise as a lead structure in oncology and infectious disease research. Further investigation and derivatization of this scaffold are warranted to develop novel therapeutic agents with improved efficacy and safety profiles.

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References

- 1. 2-Chlorothieno[3,2-d]pyrimidin-4-amine | 16234-40-5 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Diaminothieno[3,2-d]pyrimidines, a new class of anthelmintic with activity against adult and egg stages of whipworm PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]



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